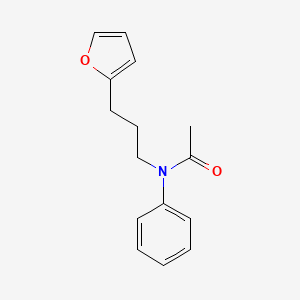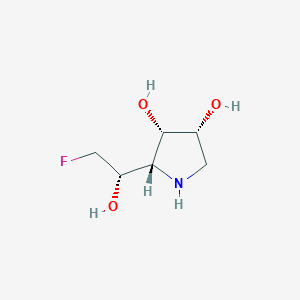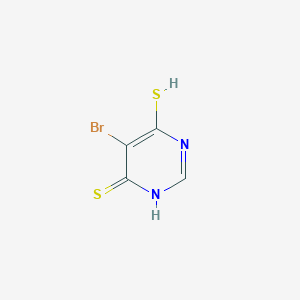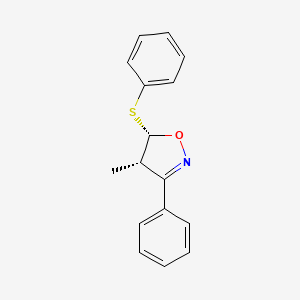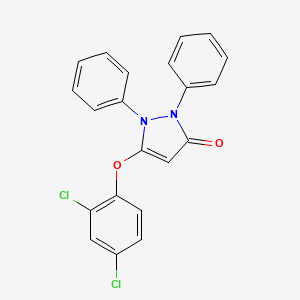![molecular formula C28H18O4 B12906814 [2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl- CAS No. 63136-74-3](/img/structure/B12906814.png)
[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bibenzofuran core with diphenyl substituents, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Wirkmechanismus
The mechanism by which 2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting or modifying their activity.
Signal transduction: It may influence cellular signaling pathways, leading to changes in cell behavior or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-diphenyl-2H-chromene: Known for its photochromic properties.
2,2’-diphenyl-1-picrylhydrazyl: Used in antioxidant studies.
2,2’-diphenyl-2H-benzo[h]chromene:
Uniqueness
2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione stands out due to its bibenzofuran core, which imparts unique electronic and structural properties. This makes it particularly valuable in the development of advanced materials and in the study of complex organic reactions.
Eigenschaften
CAS-Nummer |
63136-74-3 |
|---|---|
Molekularformel |
C28H18O4 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-(3-oxo-2-phenyl-1-benzofuran-2-yl)-2-phenyl-1-benzofuran-3-one |
InChI |
InChI=1S/C28H18O4/c29-25-21-15-7-9-17-23(21)31-27(25,19-11-3-1-4-12-19)28(20-13-5-2-6-14-20)26(30)22-16-8-10-18-24(22)32-28/h1-18H |
InChI-Schlüssel |
JVKWSLMQMNAXEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3O2)C4(C(=O)C5=CC=CC=C5O4)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


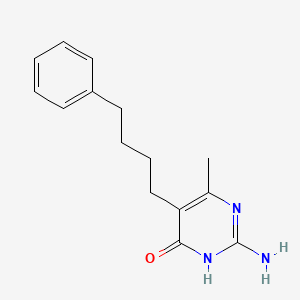

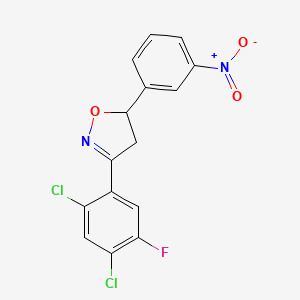
![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
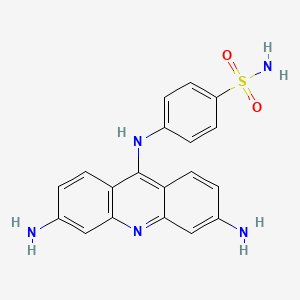
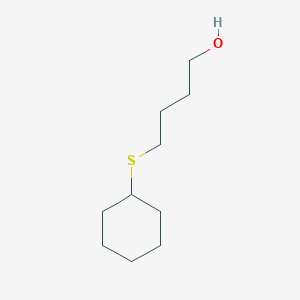
![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)
